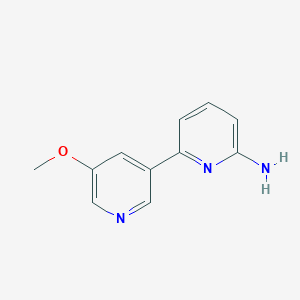

6-(5-Methoxypyridin-3-yl)pyridin-2-amine

Description

Significance of Biaryl Systems in Organic and Medicinal Chemistry Research

Biaryl motifs, characterized by two aromatic rings linked by a single carbon-carbon bond, are ubiquitous structural units in medicinal chemistry, materials science, and catalysis. researchgate.netnumberanalytics.com These systems are found in numerous natural products and are integral to the function of many pharmaceutical agents, including treatments for cancer, inflammation, and hypertension. researchgate.netnih.gov An analysis of compounds entering Phase I clinical trials revealed biphenyl (B1667301) as one of the most frequently observed cores. nih.gov

The synthesis of biaryl compounds has historically presented challenges, often requiring pre-functionalized starting materials. nih.gov Traditional methods include the Ullmann coupling, which uses copper, and various palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings. numberanalytics.comnih.gov Modern advancements have focused on developing more robust and versatile strategies, such as directed C-H activation, to facilitate the construction of complex biaryl scaffolds from more readily available precursors. nih.gov The rotational energetics of the biaryl bond are a key determinant of the molecule's three-dimensional shape, which in turn influences its biological activity and physical properties. nih.gov

Overview of Methoxypyridine and Aminopyridine Substructures in Chemical Literature

The individual components of the target scaffold, methoxypyridine and aminopyridine, are themselves significant building blocks in chemical synthesis.

The methoxypyridine substructure is a versatile component in the design of new molecules. pubcompare.ai The methoxy (B1213986) group, an ether, can activate the pyridine (B92270) ring, making the molecule a reactive base for various chemical transformations. exsyncorp.com In medicinal chemistry, the incorporation of a methoxypyridine motif has been shown to improve the physicochemical properties of drug candidates, such as aqueous solubility. nih.gov For instance, the introduction of a methoxypyridine ring into a series of gamma-secretase modulators for potential Alzheimer's disease treatment led to compounds with enhanced activity and better solubility profiles. nih.govnih.gov Beyond pharmaceuticals, methoxypyridine derivatives are used in the synthesis of materials for photosensitive applications and as intermediates in the production of other fine chemicals. exsyncorp.cominnospk.com

The aminopyridine moiety is a privileged pharmacophore in drug discovery, recognized for its role in a wide range of biologically active compounds. rsc.orgrsc.org Its simple, low molecular weight design is advantageous for synthesizing molecules with minimal side reactions. rsc.orgrsc.org More than 40 approved drugs contain an aminopyridine scaffold. nih.gov Notable examples include the anticancer drugs Crizotinib and Lorlatinib. rsc.org The 2-aminopyridine (B139424) structure, in particular, is a key precursor for creating diverse heterocyclic systems with anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgrsc.org Research has also explored aminopyridine-based compounds for treating neglected tropical diseases. nih.gov Furthermore, specific isomers like 4-aminopyridine (B3432731) have been developed as drugs to manage symptoms of multiple sclerosis by acting as potassium channel blockers. wikipedia.org

Rationale for Investigating the 6-(5-Methoxypyridin-3-yl)pyridin-2-amine Scaffold

The rationale for investigating the specific scaffold of this compound stems from the promising attributes of its constituent parts. The molecule represents a convergence of a valuable biaryl system with the well-established methoxypyridine and 2-aminopyridine pharmacophores. This combination offers the potential for novel biological activity and desirable drug-like properties.

The synthesis of such bipyridine derivatives is an active area of research, often employing metal-catalyzed cross-coupling reactions to form the central C-C bond between the two pyridine rings. nih.govthieme-connect.comresearchgate.net The development of efficient synthetic routes is crucial for accessing these complex molecules for further study. nih.govpreprints.org

Research into closely related structures underscores the potential of this scaffold. For example, a new class of compounds based on an N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold was recently designed and synthesized. nih.govmdpi.com These derivatives were investigated for their ability to bind to aggregated α-synuclein, a hallmark of Parkinson's disease, with the goal of developing PET imaging agents. nih.govmdpi.com This work highlights the utility of the 6-methoxypyridin-3-amine moiety in designing molecules that can interact with specific biological targets within the central nervous system. nih.gov

Furthermore, the reactivity of the amine and methoxy groups on the pyridine rings allows for further chemical modification. For instance, the precursor 6-methoxypyridine-3-amine has been used to synthesize Schiff base ligands. semanticscholar.org Subsequent complexation with transition metals like copper(II) and cobalt(II) yielded compounds with demonstrated antimicrobial activity. semanticscholar.org This suggests that the this compound scaffold could serve as a versatile platform for generating a library of derivatives with diverse biological applications.

The specific arrangement of the 2-amino group on one pyridine ring and the 5-methoxy group on the other creates a distinct electronic and steric profile, making this compound a compelling target for synthetic and medicinal chemistry research.

Properties

IUPAC Name |

6-(5-methoxypyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-5-8(6-13-7-9)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIREZQEJICPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 6-(5-Methoxypyridin-3-yl)pyridin-2-amine

The construction of the C-C bond linking the two pyridine (B92270) rings is the key step in the synthesis of the title compound. Palladium-catalyzed reactions are the most prominent and well-documented strategies.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgresearchgate.net In the context of synthesizing this compound, this reaction typically involves the coupling of a halogenated pyridine with a pyridine-boronic acid or its ester derivative. A common approach is the reaction between 6-bromopyridin-2-amine and (5-methoxypyridin-3-yl)boronic acid .

The general catalytic cycle for this transformation involves three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the brominated pyridine precursor, inserting into the carbon-bromine bond to form a Pd(II) complex. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group from the organoboron compound (the methoxypyridinyl group) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base. libretexts.org

Reductive Elimination : The two coupled pyridine rings are expelled from the palladium complex, forming the final product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This strategy is highly effective for coupling various aryl and heteroaryl fragments, including the pyridine systems central to the target molecule. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.net

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can be employed to form pyridine-pyridine linkages. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. mdpi.comrsc.org Although it is primarily used for C-N bond formation, related palladium-catalyzed methodologies can be adapted for C-C bond formation.

Alternative strategies could include:

Stille Coupling : This reaction uses organotin compounds instead of organoboron compounds. While effective, the toxicity of tin reagents often makes the Suzuki coupling a more favorable choice. libretexts.org

Copper-Catalyzed Coupling : Copper-based catalysts can also facilitate the coupling of heteroaryl compounds. researchgate.net These methods can sometimes offer different reactivity and selectivity compared to palladium systems.

Decarboxylative Cross-Coupling : This method involves the coupling of a heteroaryl carboxylate with a heteroaryl halide, offering an alternative to organoboron or organotin reagents. acs.org

In a related synthesis, the Buchwald-Hartwig amination was used to couple 6-methoxypyridin-3-amine with a quinolinyl halide, demonstrating the utility of palladium catalysis in linking nitrogen-containing heterocycles. mdpi.com This highlights the broad applicability of such catalytic systems in constructing complex heteroaromatic structures.

The successful synthesis of the target compound relies on the availability of key precursors.

Synthesis of 5-Amino-2-methoxypyridine: This intermediate, also known as 2-methoxy-5-aminopyridine, is a crucial building block. guidechem.comchemimpex.com Several synthetic routes have been reported:

One method involves the reaction of 2-amino-5-iodopyridine with sodium methoxide (B1231860) in the presence of copper powder at high temperature and pressure. prepchem.com

An alternative, multi-step synthesis starts from the more accessible 2-amino-5-bromopyridine (B118841) . asianpubs.org This process involves:

Protection of the amino group of 2-amino-5-bromopyridine by reacting it with 2,5-hexanedione (B30556) to form a pyrrole-protected intermediate.

Methoxylation of the resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine using sodium methylate.

Deprotection of the amino group using hydroxylamine (B1172632) hydrochloride to yield 2-amino-5-methoxypyridine (which is the same molecule as 5-amino-2-methoxypyridine). asianpubs.org

Synthesis of (5-methoxypyridin-3-yl)boronic acid: This precursor is typically prepared from the corresponding bromo- or iodo-pyridine via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

Synthesis of 6-Bromopyridin-2-amine: This is a commercially available starting material. If needed, it can be synthesized from 2-aminopyridine (B139424) via bromination.

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields and purity in the Suzuki-Miyaura coupling requires careful optimization of several reaction parameters. numberanalytics.comresearchgate.net Machine learning and automated systems are increasingly being used to navigate the vast parameter space and identify optimal conditions for heteroaryl couplings. chemistryviews.org

The choice of palladium source and, more critically, the phosphine (B1218219) ligand, has a profound impact on the efficiency of the Suzuki-Miyaura coupling.

Palladium Source : Common palladium precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net

Ligands : The ligand stabilizes the palladium catalyst and modulates its reactivity and selectivity. For coupling reactions involving electron-deficient pyridines, electron-rich and sterically hindered phosphine ligands are often beneficial. Ligands like triphenylphosphine (B44618) (PPh₃), tri-(o-tolyl)phosphine (P(o-tol)₃), and more specialized biaryl phosphine ligands such as RuPhos and BrettPhos have shown high efficacy in C-N and C-C cross-coupling reactions. rsc.orgresearchgate.net The nitrogen atoms in the pyridine rings can chelate with the palladium center, potentially affecting the catalytic activity, which makes ligand choice crucial. mdpi.com

| Palladium Source | Ligand | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic Acid | 60 | mdpi.com |

| Pd(OAc)₂ | P(o-tol)₃ | 3,5-dibromopyridine derivative + Phenylboronic Acid | Variable | researchgate.net |

| Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl (e.g., a biaryl phosphine) | 2-pyridylboronate + Aryl Bromide | 74-91 | nih.gov |

Solvent and temperature are critical parameters that influence reaction rate, yield, and side product formation. numberanalytics.com

Bases : An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used, often as aqueous solutions. researchgate.netmdpi.com The base strength and type can influence the reaction outcome.

Temperature : Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to catalyst decomposition or increased formation of side products, such as protodeboronation of the boronic acid. nih.gov Typical temperatures range from 70°C to 110°C. mdpi.comresearchgate.netmdpi.com

| Solvent | Base | Temperature (°C) | Result/Observation | Reference |

|---|---|---|---|---|

| Toluene (B28343) | K₃PO₄ | 70-80 | Moderate yield (40%) | mdpi.com |

| 1,4-Dioxane | K₃PO₄ | 70-80 | Good yield (60%) | mdpi.com |

| DMF-H₂O (1:1) | K₂CO₃ | 70 | Best yield reported in the study | researchgate.net |

| DMF-H₂O (1:1) | K₂CO₃ | Room Temp. | Yield dropped significantly | researchgate.net |

| 1,4-Dioxane | Cesium Carbonate | 110 | Used for a Buchwald-Hartwig amination | mdpi.com |

Reaction Kinetics and Mechanistic Investigations in Synthesis

The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species. harvard.edu The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-methoxypyridine), forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent ((6-aminopyridin-2-yl)boronic acid) reacts with the palladium(II) complex, transferring the pyridyl group to the palladium center. This step is often facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst. harvard.edu

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. This trend is particularly relevant for the synthesis of valuable compounds like this compound.

Green Chemistry Principles in Pyridine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered:

Use of Greener Solvents: Traditional Suzuki couplings often employ organic solvents like toluene or dioxane. Research into using more benign solvents, such as water or ethanol (B145695)/water mixtures, has shown promise for similar reactions. frontiersin.org

Catalyst Efficiency and Reusability: The development of highly active palladium catalysts allows for lower catalyst loadings, reducing cost and residual metal contamination in the final product. Furthermore, the use of heterogeneous catalysts, which can be easily separated and recycled, is a key area of green chemistry research.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate Suzuki coupling reactions, often leading to shorter reaction times and improved yields, thereby reducing energy consumption. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound. These benefits include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency and Scalability: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. Scaling up production is also more straightforward with flow systems.

The Suzuki-Miyaura coupling has been successfully adapted to flow chemistry for the synthesis of various biaryl compounds, demonstrating the feasibility of this approach for producing this compound. organic-chemistry.org

Chemo- and Regioselectivity in Synthetic Transformations

In the synthesis of polysubstituted pyridines, achieving the desired chemo- and regioselectivity is paramount. For the synthesis of this compound, the Suzuki coupling offers excellent control over the formation of the specific C-C bond between the two pyridine rings.

The inherent reactivity differences between the various positions on the pyridine rings of the starting materials guide the selective coupling. In 3-bromo-5-methoxypyridine, the bromine atom at the 3-position is the reactive site for the palladium-catalyzed coupling. Similarly, the boronic acid group at the 2-position of 6-aminopyridine directs the coupling to that specific location.

The choice of catalyst and ligand system can further enhance this selectivity, minimizing the formation of undesired side products. For instance, bulky phosphine ligands on the palladium center can help to prevent side reactions and ensure the desired coupling occurs. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(5-Methoxypyridin-3-yl)pyridin-2-amine in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of the molecule's atomic framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the same pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of carbon atoms that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular structure by identifying longer-range couplings between protons and carbons (typically two to four bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two pyridine rings and the methoxy (B1213986) group.

Based on the known effects of substituents on the chemical shifts of pyridine rings, a hypothetical set of ¹H and ¹³C NMR data, along with key HMBC correlations, is presented in the tables below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | C | - | 158.5 |

| 3 | C-H | 6.50 | 108.0 |

| 4 | C-H | 7.50 | 138.0 |

| 5 | C-H | 6.80 | 109.0 |

| 6 | C | - | 155.0 |

| 2' | C | - | 145.0 |

| 4' | C-H | 8.20 | 148.0 |

| 5' | C | - | 156.0 |

| 6' | C-H | 8.50 | 149.0 |

| OCH₃ | C-H | 3.90 | 55.5 |

| NH₂ | N-H | 5.80 | - |

Interactive Data Table: Key Predicted HMBC Correlations

| Proton | Correlated Carbons (2-4 bonds away) |

| H-3 | C-2, C-4, C-5 |

| H-4 | C-2, C-3, C-5, C-6 |

| H-5 | C-3, C-4, C-6 |

| H-4' | C-2', C-5', C-6' |

| H-6' | C-2', C-4', C-5' |

| OCH₃ | C-5' |

Conformational Analysis via NMR Spectroscopic Data

The two pyridine rings in 2,2'-bipyridine (B1663995) derivatives are not typically coplanar due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. nih.gov In this compound, the molecule can exist in different conformations due to rotation around the C6-C3' single bond. The two primary conformations are the syn and anti conformers. The relative populations of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding. nih.gov

The presence of the amino group at the 2-position and the methoxy group at the 5'-position can influence the preferred conformation. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, providing evidence for the predominant conformation in solution. For instance, an NOE between a proton on one ring and a proton on the other would indicate their spatial closeness, helping to distinguish between different rotational isomers.

Dynamic NMR Studies of Rotational Barriers and Molecular Flexibility

The rotation around the single bond connecting the two pyridine rings is not free and has an associated energy barrier. researchgate.netsemanticscholar.org This rotational barrier can be quantified using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, the rate of interconversion between the syn and anti conformers can be determined. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process. mdpi.com For substituted biphenyls and bipyridines, these barriers are typically in the range of 5-20 kcal/mol. researchgate.netmdpi.com The presence of substituents, particularly in the ortho positions to the inter-ring bond, can significantly affect the height of this rotational barrier. nih.govsemanticscholar.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. nih.govnih.gov These techniques are complementary and are used to characterize the vibrational modes of this compound.

Characteristic Absorption Bands and Mode Assignments

The FT-IR and Raman spectra of this compound are expected to show a series of characteristic absorption bands corresponding to the various functional groups and the pyridine rings. The assignment of these bands can be aided by computational methods, such as Density Functional Theory (DFT) calculations. nih.gov

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretching | Amino (NH₂) |

| 3100-3000 | C-H stretching | Aromatic (pyridine) |

| 2950-2850 | C-H stretching | Methoxy (OCH₃) |

| 1640-1600 | N-H bending | Amino (NH₂) |

| 1600-1450 | C=C and C=N stretching | Pyridine rings |

| 1250-1200 | C-O-C asymmetric stretching | Methoxy ether |

| 1100-1000 | C-O-C symmetric stretching | Methoxy ether |

| 850-750 | C-H out-of-plane bending | Aromatic (pyridine) |

Hydrogen Bonding Network Probing

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the pyridine nitrogen atoms and the oxygen of the methoxy group) allows for the formation of both intramolecular and intermolecular hydrogen bonds. rsc.orgnih.gov Vibrational spectroscopy is a sensitive technique for probing these interactions.

The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching vibration in the FT-IR spectrum. nih.gov The extent of this shift can provide a qualitative measure of the strength of the hydrogen bond. In the solid state, intermolecular hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or polymeric chains, which can be investigated by comparing the spectra of the compound in the solid state and in a non-polar solvent. rsc.org The presence of intramolecular hydrogen bonding, for example between the amino group and the nitrogen of the adjacent pyridine ring, can help to stabilize a particular conformation of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound (C₁₁H₁₁N₃O), HRMS would provide a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the confident validation of its molecular formula.

Techniques like electrospray ionization (ESI) are commonly used for such analyses, and the resulting high-resolution mass spectrum would confirm the molecular weight of the protonated molecule [M+H]⁺. drugbank.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

To gain deeper structural insights, tandem mass spectrometry (MS/MS) would be performed. In this technique, the molecular ion of this compound would be isolated and fragmented. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule, revealing information about its connectivity. The fragmentation patterns of related heterocyclic compounds often involve the cleavage of bonds within and between the pyridine rings, as well as the loss of the methoxy group. bldpharm.combldpharm.com

Table 1: Hypothetical HRMS and MS/MS Fragmentation Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [M+H]⁺ | 202.0975 | 202.0973 | Protonated molecular ion |

| [M-CH₃]⁺ | 187.0740 | 187.0738 | Loss of a methyl radical from the methoxy group |

| [M-NH₂]⁺ | 186.0842 | 186.0840 | Loss of the amino group |

| [C₅H₄N]⁺ | 79.0420 | 79.0419 | Pyridyl fragment |

| [C₆H₆NO]⁺ | 108.0444 | 108.0442 | Methoxypyridyl fragment |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Obtaining a suitable crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For related pyridine-containing structures, X-ray analysis has been crucial in confirming molecular geometries. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., N-H…N hydrogen bonds)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are critical in determining the physical properties of the solid. In the case of this compound, the presence of the amine (N-H) group and the nitrogen atoms in the pyridine rings suggests the high likelihood of N-H…N hydrogen bonding, which would link molecules together in the crystal. sigmaaldrich.combldpharm.com The methoxy group could also participate in weaker C-H…O interactions.

Absolute Configuration Determination (if applicable to chiral derivatives)

The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, X-ray crystallography using a chiral space group or by co-crystallization with a chiral reference could be used to determine the absolute configuration of the stereocenters.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. These techniques provide information about the electronic transitions that can occur when the molecule absorbs and emits light.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For 6-(5-Methoxypyridin-3-yl)pyridin-2-amine, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The optimization process minimizes the energy of the molecule to predict its most stable three-dimensional conformation. Key structural parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles. A critical parameter for bipyridine systems is the dihedral angle between the two pyridine (B92270) rings. Due to steric hindrance between the ortho hydrogens, 2,2'-bipyridine (B1663995) is not planar, and a similar non-planar, twisted conformation is expected for its derivatives. tandfonline.com The presence of the amino (-NH2) and methoxy (B1213986) (-OCH3) substituents is also expected to influence the electronic distribution and geometry of the pyridine rings. DFT calculations can precisely quantify these structural features. dntb.gov.ua

Table 1: Predicted Structural Parameters for a Bipyridine Derivative using DFT This table presents typical data obtained from DFT calculations for a substituted bipyridine system and is illustrative for this compound.

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (N-C-C-N) | The twist angle between the two pyridine rings. | 30° - 45° |

| Bond Length (C-C inter-ring) | The length of the bond connecting the two rings. | ~1.49 Å |

| Bond Length (C-N in ring) | The average carbon-nitrogen bond length in the rings. | ~1.34 Å |

| Bond Length (C-O methoxy) | The length of the carbon-oxygen bond of the methoxy group. | ~1.36 Å |

| Bond Length (C-N amine) | The length of the carbon-nitrogen bond of the amine group. | ~1.38 Å |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netrsc.org

For substituted bipyridines, electron-donating groups like the amino (-NH2) and methoxy (-OCH3) groups are known to raise the energy of the HOMO and decrease the HOMO-LUMO gap compared to the unsubstituted parent molecule. tandfonline.com A smaller gap suggests the molecule is more polarizable and more reactive. From the energies of the HOMO and LUMO, important global reactivity descriptors can be calculated. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Reactivity Descriptors This table shows illustrative values for global reactivity descriptors derived from HOMO and LUMO energies, as would be calculated for the title compound.

| Descriptor | Formula | Description | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -5.5 to -6.0 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. | 4.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 5.5 to 6.0 |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.0 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | 2.0 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. | 3.25 to 3.75 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atoms of the pyridine rings and the oxygen atom of the methoxy group. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would be expected around the hydrogen atoms of the amine group. researchgate.net

Computational chemistry can predict various spectroscopic parameters. The calculation of vibrational frequencies (IR and Raman) is a common application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a reliable comparison with experimental data. researchgate.net

This analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as the N-H stretching of the amine group, the C-O stretching of the methoxy group, and the characteristic ring breathing modes of the pyridine skeletons. dntb.gov.ua

Table 3: Predicted Characteristic Vibrational Frequencies This table provides examples of predicted vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

| N-H Symmetric Stretch | Amine (-NH2) | 3400 - 3500 |

| N-H Asymmetric Stretch | Amine (-NH2) | 3500 - 3600 |

| C-H Aromatic Stretch | Pyridine Rings | 3000 - 3100 |

| C-H Aliphatic Stretch | Methoxy (-OCH3) | 2900 - 3000 |

| C=C / C=N Ring Stretch | Pyridine Rings | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Methoxy Group | 1230 - 1270 |

| C-N Stretch | Amine (-NH2) | 1250 - 1340 |

Molecular Dynamics Simulations

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Molecular Dynamics simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD is used to explore its conformational space. rsc.org The primary flexible coordinate is the dihedral angle of the C-C bond connecting the two pyridine rings.

An MD simulation, typically run for nanoseconds, can sample the different rotational conformations (rotamers) and determine their relative populations and the energy barriers to interconversion. This provides insight into the molecule's flexibility and the most stable conformations it adopts at a given temperature, often in a simulated solvent environment to mimic solution-phase behavior. The results can reveal whether the molecule exists predominantly in one stable conformation or as a dynamic equilibrium of several conformers.

Solvation Effects and Solvent Interactions

The interaction between a solute and a solvent can significantly influence the solute's conformational stability, reactivity, and spectroscopic properties. The choice of solvent is critical in both synthetic procedures and biological assays. Computational studies can model these interactions to predict how a molecule will behave in various media.

Studies on similar heterocyclic compounds have highlighted the importance of solvent choice. For instance, research on a related Schiff base, N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, showed that dimethyl sulfoxide (B87167) (DMSO) and 95% ethanol (B145695) were the most effective solvents for extraction, indicating strong interactions with the solute. mdpi.comsemanticscholar.org The polarity of the solvent is known to have a reliable influence on the spectroscopic properties of molecules containing chromophores, such as pyrene-based systems. researchgate.net For this compound, its distinct polar regions—the amine group and the nitrogen atoms within the pyridine rings—along with the methoxy group, suggest that its conformation and electronic properties would be sensitive to solvent polarity. Theoretical models, such as those using Density Functional Theory (DFT) with implicit or explicit solvent models, can be employed to calculate the energetic landscape of the compound in solvents like water, ethanol, or DMSO, predicting the most stable conformations and potential reactivity changes.

In Silico Prediction of Interaction Profiles

In silico methods are instrumental in predicting how a molecule might interact with biological targets, providing a foundation for further experimental investigation. These predictions are based on the molecule's structural and chemical features.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method involves placing the ligand into the active site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.govugm.ac.id The analysis of docked poses reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.gov

While specific docking studies for this compound are not extensively detailed in published literature, the methodology has been successfully applied to analogous pyridine-containing structures to predict their biological targets. For example, in silico docking has been performed on novel pyridine-pyrazole hybrid derivatives against the active site of GlcN-6-P synthase to evaluate their binding energies and potential inhibitory roles. nih.gov Similarly, derivatives of 3H-thiazolo[4,5-b]pyridin-2-one were docked into the active sites of inflammatory enzymes like COX-1 and COX-2 to explore their potential mechanisms of action. researchgate.net Such studies indicate that a compound like this compound, with its hydrogen bond donors and acceptors, could be modeled to predict its binding modes within the active sites of various kinases, transferases, or other enzymes implicated in disease pathways.

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule based on its structure. researchgate.net These descriptors are fundamental for developing structure-activity and structure-property relationships. Key descriptors for this compound have been computationally predicted and are summarized below.

Topological Polar Surface Area (TPSA): Represents the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen), which is crucial for predicting drug transport properties.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity. This affects solubility, absorption, and membrane permeability.

Hydrogen Bond Donors and Acceptors: The count of hydrogen atoms bonded to electronegative atoms (donors) and the count of electronegative atoms with lone pairs (acceptors). These are critical for molecular recognition and binding to biological targets.

Rotatable Bonds: The number of bonds that can rotate freely, influencing the conformational flexibility of the molecule.

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem |

| Molecular Weight | 201.23 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | PubChem |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development and Validation, without clinical outcome data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. The development of a robust QSAR model is a multi-step process that involves compiling a dataset, calculating descriptors, building a regression or classification model, and performing rigorous validation. nih.govresearchgate.netresearchgate.net

The theoretical development of a QSAR model does not rely on clinical data but rather on in vitro activity data for a set of analogous compounds. Validation is a critical step to ensure the model has predictive power and is not a result of a chance correlation. researchgate.net This is often achieved through internal validation (e.g., cross-validation, with an acceptable r² (CV) or q² value typically being >0.5) and external validation using a separate test set of compounds. nih.govmdpi.com

While a specific QSAR model for this compound has not been singled out, numerous studies have been conducted on similar scaffolds. For instance, QSAR analyses have been performed on 5-substituted (arylmethylene) pyridin-2-amine derivatives to correlate their structural parameters with antibacterial activity. researchgate.net In that study, lipophilic (LogP) and steric parameters were found to be crucial for activity. researchgate.net Furthermore, 3D-QSAR models have been developed for other classes of pyridine and triazine derivatives to predict their antileukemic and anti-inflammatory activities, providing visual and quantitative insights into the structural requirements for biological function. nih.govresearchgate.netresearchgate.net These examples demonstrate a well-established theoretical framework for developing and validating QSAR models for pyridine-containing compounds, a process that could be directly applied to a series of analogs of this compound to guide the design of new molecules with enhanced activity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| 6-[2-(3'-Methoxybiphenyl-3-yl)ethyl]pyridin-2-amine |

| Pyridine-pyrazole hybrids |

| 3H-thiazolo[4,5-b]pyridin-2-one derivatives |

| 5-substituted (arylmethylene) pyridin-2-amine derivatives |

| 6-aryl-4-cycloamino-1,3,5-triazine-2-amines |

| 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine analogs |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Rings

The pyridine ring is generally considered an electron-deficient heterocycle, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring system. uoanbar.edu.iq Furthermore, in acidic conditions, the pyridine nitrogen is readily protonated, which further deactivates the ring towards electrophiles. uoanbar.edu.iq

In 6-(5-Methoxypyridin-3-yl)pyridin-2-amine, the situation is complex due to the presence of both activating and deactivating groups. The 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the methoxy (B1213986) group on the second pyridine ring is also activating. However, the ring nitrogen atoms remain the primary deactivating influence.

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic amine group in this compound is a primary nucleophile and readily participates in a variety of reactions.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated. A prominent example of N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgrug.nl While specific studies on the target molecule are not prevalent, practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with various amines have been developed, suggesting that this compound could similarly react with aryl halides. nih.gov

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields Schiff bases (imines). For instance, a Schiff base ligand has been synthesized through the condensation of 2-aminopyridine (B139424) with ciprofloxacin. chemrj.org

Tropylation: The reaction of 2-aminopyridine with tropylium (B1234903) salts results in electrophilic tropylation at the amino group, forming N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine. researchgate.net This highlights the nucleophilic character of the exocyclic amine.

A summary of potential nucleophilic reactions at the amine functionality is presented in Table 1.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Pd catalyst, base | N-Aryl Amine |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

| Tropylation | Tropylium salts | N-Tropyl-2-aminopyridine |

Reactions at the Methoxy Group (e.g., Demethylation)

The methoxy group on the pyridine ring can be cleaved to yield the corresponding hydroxypyridine. This demethylation is a common transformation in medicinal chemistry and natural product synthesis.

Several methods are available for the demethylation of methoxy-substituted aromatic compounds. chem-station.comwikipedia.org For methoxypyridines, chemoselective methods have been developed that can cleave the methyl ether in the presence of other sensitive functional groups. thieme-connect.comelsevierpure.com One such method involves the use of L-selectride in refluxing THF, which has been shown to be effective for various methoxypyridine derivatives, including those containing a 2-aminopyridine moiety. thieme-connect.com This reagent offers high selectivity for the demethylation of methoxypyridines over anisoles. thieme-connect.com

Another powerful reagent for demethylation is boron tribromide (BBr3). chem-station.com This strong Lewis acid can effectively cleave aryl methyl ethers, typically at low temperatures. chem-station.com Given the presence of multiple basic nitrogen atoms in this compound, the stoichiometry of BBr3 would need to be carefully controlled.

A comparison of common demethylation reagents is provided in Table 2.

| Reagent | Conditions | Comments |

| L-selectride | Refluxing THF | Chemoselective for methoxypyridines over anisoles. thieme-connect.comelsevierpure.com |

| Boron tribromide (BBr3) | Low temperature (e.g., -78 °C to rt) | Powerful but requires careful stoichiometric control with basic substrates. chem-station.com |

| 47% Hydrobromic Acid (HBr) | High temperature (~130 °C) | Harsh conditions, potential for side reactions. chem-station.com |

| Aluminum Chloride (AlCl3) | Heating in a solvent like dichloromethane (B109758) or acetonitrile (B52724) | Lewis acidic, generally less reactive than BBr3. chem-station.com |

| Alkyl Thiols | High temperature in polar aprotic solvents (e.g., NMP, DMSO) | Non-acidic conditions, but can require high temperatures. chem-station.com |

Metalation and Complexation Behavior

The bipyridyl-like scaffold of this compound, featuring two nitrogen atoms from the pyridine rings and an additional donor site at the exocyclic amine, makes it a versatile ligand for the coordination of metal ions. 2-Aminopyridine and its derivatives are well-known to form stable complexes with a variety of transition metals, acting as monodentate, bidentate chelating, or bridging ligands. researchgate.netpvpcollegepatoda.orgresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Zn(II) complexes)

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. While specific studies detailing the synthesis of Co(II), Cu(II), Ni(II), and Zn(II) complexes with this particular ligand are not widely reported, general procedures for the synthesis of aminopyridine complexes are well-established. For example, a bis(2-aminopyridine)zinc complex has been synthesized. researchgate.net Similarly, Ni(II) and Cu(II) complexes with Schiff bases derived from 2-aminopyridine have been prepared. chemrj.org

The synthesis of an iron(II) complex with a bulky aminopyridine ligand has been reported, where the ligand coordinates in a monodentate fashion through the pyridine nitrogen. mdpi.com The synthesis of Cu(II) coordination polymers with pyridine amides has also been explored, demonstrating the versatility of such ligands in constructing extended structures. mdpi.com

Coordination Chemistry and Ligand Properties

The coordination of this compound to a metal center can occur in several ways. The most common mode for bipyridyl-type ligands is bidentate chelation through the two pyridine nitrogen atoms, forming a stable five-membered ring with the metal ion. The exocyclic amino group can also participate in coordination, potentially leading to tridentate binding or the formation of bridged dimeric or polymeric structures. The steric and electronic properties of the substituents on the pyridine rings, as well as the nature of the metal ion and counter-anions, will influence the final coordination geometry. sciencenet.cn

The electronic properties of the ligand, influenced by the electron-donating methoxy and amino groups, can be tuned to modulate the properties of the resulting metal complexes, such as their catalytic activity or photophysical behavior.

Mechanistic Investigations of Novel Reactions Involving the Compound

Detailed mechanistic investigations of novel reactions involving this compound are not extensively documented in the literature. However, the mechanisms of fundamental reactions involving its functional groups have been studied in related systems.

For instance, the mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and reductive elimination. wikipedia.orgnih.govrsc.org It is reasonable to assume that the reaction of this compound in such a coupling would follow this general mechanistic pathway.

Recent studies have also explored the catalytic nucleophilic aromatic substitution (SNAr) of aminopyridines, where a ruthenium(II) catalyst activates the pyridine ring towards nucleophilic attack via η6-coordination. thieme-connect.comthieme-connect.deresearchgate.net This provides a novel mechanistic pathway for the functionalization of the aminopyridine core.

Design and Synthesis of Analogues and Derivatives

Scaffold Modification Strategies

Scaffold modification is a cornerstone of medicinal chemistry, aiming to enhance a compound's properties by altering its core structure. For the 6-(5-methoxypyridin-3-yl)pyridin-2-amine scaffold, these strategies involve detailed exploration of its chemical space through substitutions and isosteric replacements.

Systematic modification of the substitution patterns on the two interconnected pyridine (B92270) rings is a primary strategy for developing analogues. The inherent reactivity of the pyridine rings allows for the introduction of a wide array of functional groups at various positions, which can significantly influence the molecule's electronic, steric, and pharmacokinetic properties.

Common synthetic approaches, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are employed to create derivatives. mdpi.comarkat-usa.org For instance, the Buchwald-Hartwig amination is a key reaction for coupling various aryl or heteroaryl halides with 6-methoxypyridin-3-amine, forming the central amine linkage. mdpi.com This method allows for the introduction of diverse functionalities onto the quinoline (B57606) ring system in related scaffolds. mdpi.com Similarly, the differentiation between chloro-substituents on nicotinic acid precursors enables regiocontrolled synthesis of 2,3,6-trisubstituted pyridines. researchgate.net

Researchers have explored introducing different groups such as halogens, alkyls, and other heterocyclic rings. The introduction of fluorine atoms, for example, is a common strategy to modulate metabolic stability and binding affinity. mdpi.comnih.gov The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide and its subsequent elaboration demonstrates how positions on the methoxypyridine ring can be functionalized for further coupling reactions. nih.gov

Table 1: Examples of Substitution Strategies on Pyridine-Based Scaffolds This table is based on synthetic strategies applicable to the core scaffold.

| Reaction Type | Starting Material Component 1 | Starting Material Component 2 | Resulting Modification | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 6-Methoxypyridin-3-amine | Substituted Quinolinyl Halides | Formation of N-(methoxyphenyl)quinolinyl-amine derivatives. mdpi.com | mdpi.com |

| Sulfonylation | 5-bromo-2-methoxypyridin-3-amine | Substituted Benzene-1-sulfonyl chloride | Addition of a sulfonamide group to the amine on the methoxypyridine ring. nih.gov | nih.gov |

| Suzuki Coupling | Boronic acid/ester derivative of one pyridine ring | Halogenated second pyridine ring | Formation of the core bi-pyridine C-C bond. | N/A |

| Nitration/Reduction | 2-methoxy-3-nitropyridine | Acylating agent followed by reduction (e.g., Zn/acetic acid) | Formation of fused ring systems like azaindoles. nbuv.gov.ua | nbuv.gov.ua |

Isosteric and bioisosteric replacements are advanced strategies used to improve a molecule's characteristics while retaining its key binding interactions. nih.gov This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For the this compound scaffold, this can involve several modifications:

Ring Equivalents: One of the pyridine rings can be replaced with another heterocycle, such as a pyrimidine (B1678525), thiazole, or even a non-aromatic ring, to probe the necessity of the pyridine nitrogen for biological activity. nih.gov For instance, replacing a pyrimidine nitrogen with a C-H group to form a pyridine analogue can drastically alter activity by removing a hydrogen bond acceptor site and potentially introducing steric hindrance. nih.gov

Functional Group Mimics: The methoxy (B1213986) group (-OCH₃) could be replaced by bioisosteres like a hydroxyl (-OH), a trifluoromethoxy (-OCF₃) group to alter electronics and metabolic stability, or even a small alkyl group. chemscene.com The amine linker (-NH-) can be replaced with other groups like an ether (-O-), thioether (-S-), or an amide (-CONH-) to change the geometry and hydrogen bonding capacity of the molecule. In one study, an acetamide (B32628) group on a related scaffold was replaced with various alkylurea moieties, which retained biological activity against PI3K and mTOR while reducing toxicity. nih.gov

These modifications are crucial for fine-tuning the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and for exploring novel interactions with the biological target.

Development of Chemical Libraries

To efficiently explore the chemical space around the this compound scaffold, researchers often turn to the construction of chemical libraries.

Parallel synthesis enables the rapid creation of a large number of analogues by performing multiple reactions simultaneously. The synthetic routes described for scaffold modification, particularly palladium-catalyzed cross-couplings, are highly amenable to a parallel format. mdpi.comarkat-usa.org By using a matrix of diverse building blocks (e.g., various boronic acids and halogenated pyridines), a library of hundreds of distinct compounds can be generated from the core scaffold. This high-throughput approach accelerates the identification of initial hits and the exploration of structure-activity relationships.

Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce a collection of structurally diverse and complex molecules from a simple starting material. nih.gov A DOS approach starting from a functionalized this compound could involve multi-step reaction sequences that introduce skeletal diversity. For example, by using the existing functional groups (amine, methoxy) and accessible positions on the rings as points of divergence, one could generate not just substituted analogues but also fused heterocyclic systems or spirocyclic structures. While a specific DOS protocol for this exact scaffold is not documented, the principles of DOS, such as branching reaction pathways from a common intermediate, are applicable to generate significant molecular diversity. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets (purely in vitro or in silico, not clinical efficacy)

SAR studies are essential for understanding how specific structural features of a molecule relate to its biological activity. nih.gov These studies, conducted using in vitro assays (e.g., enzyme inhibition) or in silico methods (e.g., molecular docking), guide the optimization of lead compounds. mdpi.comnih.gov

For derivatives related to the this compound scaffold, SAR studies have been crucial in identifying potent inhibitors for various targets. For instance, in a series of imidazopyridine derivatives targeting PI3Kα, modifications to a related scaffold showed that the nature and position of substituents are critical for potency. nih.gov The introduction of a sulfonamide group and further substitutions on the phenyl ring of the sulfonamide directly impacted the inhibitory concentration (IC₅₀). nih.gov

Similarly, in the development of tracers for α-synuclein aggregates, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were synthesized. mdpi.com The SAR exploration revealed that substitutions on the quinoline ring significantly affected binding affinity. mdpi.comwustl.edu

In silico studies, such as molecular docking and 3D-QSAR, provide a theoretical framework for understanding these interactions. academie-sciences.frresearchgate.netresearchgate.net Docking simulations can predict how a ligand binds within the active site of a target protein, highlighting key hydrogen bonds or hydrophobic interactions. academie-sciences.frresearchgate.net 3D-QSAR models can then correlate the 3D properties of a series of molecules with their biological activity, identifying regions where modifications are likely to be favorable or unfavorable for potency. researchgate.net

Table 2: Example of In Vitro SAR Data for Related Scaffolds This table presents representative data from studies on analogous structures to illustrate SAR principles.

| Compound Series | Modification | Biological Target | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazopyridine Derivatives | Substitution on the benzenesulfonamide (B165840) moiety | PI3Kα | Varies with substituent (e.g., 4-Fluoro vs. 2,4-difluoro). nih.gov | nih.gov |

| N-(methoxyphenyl)quinolinyl-amines | Substitution on the quinoline ring (e.g., F, OH, OCF₃) | α-Synuclein fibrils | Binding affinities (Kd) in the low nanomolar range for potent analogues. mdpi.com | mdpi.com |

| Pyrido[2,3-d]pyrimidin-7-ones | Substitutions on the phenylamino (B1219803) moiety | Abl kinase | Improved potency and selectivity with specific substitutions. researchgate.net | researchgate.net |

| 1,3,5-Triazine Derivatives | Substitution of hydrophobic side chains | Bruton's tyrosine kinase (BTK) | IC₅₀ = 17.0 nM for optimized inhibitor. researchgate.net | researchgate.net |

Positional Scanning and Substituent Effects on Target Interaction

Positional scanning is a strategic approach in medicinal chemistry to identify which positions on a molecule are amenable to substitution and to understand the effect of different functional groups at these positions on the interaction with a biological target. For derivatives of this compound, this has been a key strategy in developing potent and selective modulators for various targets, including α-synuclein aggregates, which are implicated in Parkinson's disease.

In the pursuit of developing probes for imaging α-synuclein, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were synthesized. acs.orgresearchgate.netmdpi.comnih.gov This work involved replacing one of the pyridine rings of the parent compound with a quinoline moiety and then exploring substitutions at various positions. The initial design replaced the double bond or oxadiazole bridge in earlier compounds with a flexible amino group to link the quinolinyl and pyridinyl segments. acs.org

A key finding was that substitutions on the quinoline ring significantly impacted binding affinity for α-synuclein fibrils. For instance, introducing different substituents at the 6-position of the quinoline ring led to the synthesis of several new analogues. acs.org The synthesis of these compounds was primarily achieved through the Buchwald-Hartwig amination reaction, coupling various quinolinyl halides with 6-methoxypyridin-3-amine. acs.org

Further exploration involved introducing fluorine atoms at different positions of the quinoline ring. acs.org This systematic substitution allowed for a detailed investigation of the structure-activity relationship (SAR). The binding affinities of these derivatives for α-synuclein were evaluated, and it was found that certain substitutions led to high-affinity binders. acs.orgresearchgate.netmdpi.com For example, compounds designated as 7f, 7j, and 8i in one study demonstrated high affinity and were selected for radiolabeling for positron emission tomography (PET) imaging studies. acs.orgresearchgate.netmdpi.com

The table below summarizes the effects of various substituents on the binding affinity of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives to α-synuclein, as reported in a study by Zhao et al. (2025). biorxiv.org

| Compound | Quinoline Substituent | Binding Affinity (Kd, nM) for α-synuclein |

| [¹¹C]7f | Varies | 15.5 ± 4.8 (for LBD-amplified fibrils) |

| [¹⁸F]7j | Varies | 21 ± 8.7 (for LBD-amplified fibrils) |

| [¹²⁵I]8i | Varies | 5 (for both PD brain tissues and LBD-amplified fibrils) |

Data sourced from Zhao et al. (2025). biorxiv.org

This systematic positional scanning and analysis of substituent effects are crucial for fine-tuning the molecule's properties to achieve the desired therapeutic or diagnostic outcome.

Conformational Preferences and Their Influence on Binding

The three-dimensional conformation of a molecule is a critical determinant of its binding affinity and selectivity for a biological target. For bipyridinyl and related structures like this compound, the torsional angle between the two aromatic rings is a key conformational feature. The flexibility of the bond linking the two pyridine rings allows the molecule to adopt various conformations, but certain rotational states are often energetically favored.

The conformational preferences of such molecules can be influenced by several factors, including steric hindrance between adjacent groups and electronic interactions. For instance, the replacement of a phenyl ring with a pyridine ring can significantly alter the preferred conformation by introducing repulsive lone pair interactions, which can favor a specific orientation for optimal binding. researchgate.net

In the solid state, crystal packing forces can also influence the observed conformation. For example, the classic case of biphenyl (B1667301) shows a preference for a coplanar geometry in the crystalline state, whereas in the vapor phase, it has a torsional angle of about 44°. acs.org This underscores the importance of considering the molecule's environment when analyzing its conformation.

For N-(pyridin-2-ylmethyl)pyridin-2-amine, a structurally related compound, X-ray crystallography revealed that two independent molecules in the asymmetric unit adopted different torsion angles of 67.4° and -69.3° for the C-N-C-C bond, indicating conformational flexibility. The dihedral angles between the pyridyl rings were found to be 84.0° and 83.2°.

The binding of a ligand to a receptor often involves the adoption of a specific "bioactive" conformation. A molecule that is pre-organized in a conformation that is close to its bioactive conformation will have a lower entropic penalty upon binding, which can lead to higher affinity. Computational modeling and experimental techniques like X-ray crystallography are essential tools for studying these conformational preferences.

In the context of the N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, the flexible amino linker allows for a degree of rotational freedom between the quinoline and pyridine rings. The specific substituents on the quinoline ring can influence the preferred torsional angle and, consequently, the binding affinity. While a detailed conformational analysis of this compound itself is not extensively reported, the principles governing the conformational behavior of bipyridyl systems suggest that the interplay of steric and electronic factors dictates the most stable conformations, which in turn has a profound impact on their interaction with biological targets.

The table below illustrates the relationship between the inter-ring torsion angle and conformational stability in related bipyridyl systems.

| System | Torsion Angle (degrees) | Method of Determination | Reference |

| Biphenyl (vapor phase) | ~44 | Experimental | acs.org |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule A) | 67.4 (C-N-C-C) | X-ray Crystallography | |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine (Molecule B) | -69.3 (C-N-C-C) | X-ray Crystallography |

Understanding and controlling the conformational preferences of this compound and its analogues are therefore critical for the rational design of new derivatives with enhanced biological activity.

Investigation of Biochemical Interactions at the Molecular Level in Vitro Focus

Enzyme Inhibition Studies (e.g., PI3K, OX2 receptor, Kinases)

There is no direct evidence or published research detailing the inhibitory activity of 6-(5-Methoxypyridin-3-yl)pyridin-2-amine against key enzymes such as phosphoinositide 3-kinases (PI3Ks), orexin receptor 2 (OX2), or a broader panel of kinases. While derivatives containing this moiety have been synthesized and evaluated as PI3K inhibitors, the inhibitory profile of the parent compound itself has not been characterized.

Inhibition Kinetics and Mode of Inhibition (e.g., competitive, non-competitive)

Due to the absence of enzyme inhibition data, there is no information available on the inhibition kinetics or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound against any enzymatic target.

Substrate Specificity and Allosteric Modulation

There are no studies available that investigate the substrate specificity of this compound in the context of any enzyme it might inhibit. Furthermore, there is no evidence to suggest that this compound acts as an allosteric modulator of any enzyme.

Receptor Binding Assays (e.g., high-affinity selective antagonism)

Specific receptor binding assays for this compound have not been reported in the scientific literature. Although a structurally related compound, N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), has been identified as a selective OX2 receptor antagonist, no direct binding data for this compound at this or any other receptor is available.

Receptor Affinity and Selectivity Profiling

A comprehensive receptor affinity and selectivity profile for this compound is not available. Quantitative measures of binding affinity such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd) have not been determined for any receptor.

Ligand-Receptor Interaction Mechanisms

Without co-crystal structures or detailed computational modeling studies, the specific ligand-receptor interaction mechanisms for this compound remain unelucidated. Key binding interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, with any specific amino acid residues within a receptor binding pocket have not been described.

Protein-Ligand Interaction Analysis by Biophysical Methods (e.g., SPR, ITC)

There are no published studies that have utilized biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction between this compound and any protein target. Consequently, there is no available data on the binding kinetics (association and dissociation rates) or the thermodynamic parameters (enthalpy and entropy) of its potential interactions.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables can be generated for its biochemical interactions.

Modulatory Effects on Cellular Processes

Extensive literature searches did not yield specific data regarding the modulatory effects of this compound on in vitro parasite proliferation. While related aminopyridine compounds have been investigated for such properties, no direct studies on this specific molecule were identified.

Cellular Target Identification and Validation Using Biochemical Techniques

There is no publicly available information detailing the specific cellular targets of this compound. The identification and validation of molecular targets are crucial steps in drug discovery, often involving techniques such as affinity chromatography, activity-based protein profiling, and genetic methods. However, no such studies have been reported for this particular compound.

Mechanistic Studies of Cellular Responses

No mechanistic studies concerning the in vitro antimicrobial activity of this compound against bacterial species have been published. While the broader class of aminopyridines has been explored for antimicrobial potential, specific data including minimum inhibitory concentrations (MICs) or mechanism of action studies for this compound are not available in the scientific literature.

Investigations of In Vitro Metabolism

Information regarding the in vitro metabolism of this compound, including its microsomal stability and metabolic pathways, is not available in the public domain. Such studies are essential for characterizing the pharmacokinetic profile of a compound. They typically involve incubating the compound with liver microsomes or hepatocytes to determine its metabolic fate. Despite the importance of this data, no such investigations have been reported for this compound.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to resolving 6-(5-Methoxypyridin-3-yl)pyridin-2-amine from impurities and quantifying it with high precision. These techniques are vital for monitoring reaction progress and for the final quality control of the substance.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of this polar aromatic amine, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing a nonpolar surface that interacts with the analyte. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the elution of all components in a reasonable timeframe and with good peak shape.

Detection is most commonly achieved using a UV detector, as the aromatic rings in this compound confer strong UV absorbance. The selection of the detection wavelength is critical for maximizing sensitivity and is determined by analyzing the UV spectrum of the compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization based on the specific impurities present.

Gas Chromatography (GC) can be a viable alternative for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. Due to its polarity and potential for hydrogen bonding, derivatization may be necessary to improve its chromatographic behavior and prevent peak tailing. Silylation is a common derivatization technique for amines, which increases their volatility. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often suitable.

Supercritical Fluid Chromatography (SFC) presents a modern alternative that combines the advantages of both HPLC and GC. Using supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol, SFC can provide fast and efficient separations of polar compounds like this compound. This technique is particularly noted for its reduced solvent consumption and faster analysis times compared to HPLC.

Spectroscopic Analytical Methods for Quantification in Complex Research Matrices

Spectroscopic methods are indispensable for the quantification of this compound, offering rapid and non-destructive analysis.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for determining the concentration of this compound in solution. The compound's conjugated aromatic system leads to significant absorption of UV light. By measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law, the concentration can be accurately calculated, provided a pure reference standard is available to determine the molar absorptivity.

Table 2: Example UV-Vis Spectrophotometry Data for Concentration Determination

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methanol | 254 | 15,000 |

| Acetonitrile | 255 | 14,800 |